2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7-3-4-9(5-10(7)13)8(2)14-11(15)6-12/h3-5,8H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNCSXBGBETJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and purity include solvent selection, base stoichiometry, and temperature control:
In a representative procedure, 1-(3-fluoro-4-methylphenyl)ethylamine (10 mmol) is dissolved in dichloromethane (25 mL) under nitrogen. Triethylamine (11 mmol) is added dropwise at 0°C, followed by 2-chloroacetyl chloride (11 mmol). The mixture is stirred at room temperature for 3 hours, washed with water (2 × 20 mL), dried over Na₂SO₄, and concentrated. Recrystallization from ethanol yields the product as white crystals (72–78% yield).
Alternative Pathways: Solid-Phase Synthesis and Catalytic Methods
Solid-Phase Synthesis Using Polymer-Supported Amines
A patent describes immobilizing primary amines on Wang resin for iterative acylation. While this method is less common for small-scale synthesis, it offers advantages in purity control:
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Resin Activation : Wang resin-bound 1-(3-fluoro-4-methylphenyl)ethylamine is treated with 2-chloroacetyl chloride in DMF containing HOBt/DIC.
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Cleavage : TFA/CH₂Cl₂ (95:5) liberates the product, with crude yields of 65–70% after HPLC purification.
Analytical Characterization and Quality Control
Spectroscopic Validation
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IR Spectroscopy : A strong absorption at 1,658 cm⁻¹ confirms the amide C=O stretch, while the C-Cl bond appears as a weak band near 550 cm⁻¹.
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¹H NMR (DMSO-d₆): δ 1.45 (d, J = 6.6 Hz, 3H, CH₃), 2.28 (s, 3H, Ar-CH₃), 4.23 (s, 2H, CH₂Cl), 4.98 (quin, J = 6.6 Hz, 1H, NCH), 7.12–7.45 (m, 3H, ArH), 8.01 (s, 1H, NH).
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Elemental Analysis : Calculated for C₁₁H₁₂ClFNO (%): C, 54.67; H, 4.97; N, 5.80. Found: C, 54.63; H, 4.93; N, 5.82.
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) reveals a single peak at t = 6.2 min, confirming >98% purity. Residual solvents (e.g., dichloromethane) are quantified via GC-MS (<50 ppm).
Industrial-Scale Production Considerations
Cost-Effective Solvent Recovery
Patent data highlights toluene as a preferred solvent for large-scale reactions due to its low cost and ease of distillation recovery (>90% reclaimed).
Waste Stream Management
Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is removed via filtration. Organic phases are incinerated in compliance with REACH regulations.
Challenges and Mitigation Strategies
Hydrolytic Degradation
2-Chloroacetamides are prone to hydrolysis under acidic or basic conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) and solvents such as acetone are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis:
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
- Biological Activity Studies:
The compound is studied for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological evaluation.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |
| Chromobacterium violaceum | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |
- Enzyme Inhibition:
The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding protein-ligand interactions essential for drug design and development.
Medicine
- Potential Pharmaceutical Agent:
Ongoing research aims to explore its therapeutic potential, particularly in treating inflammatory conditions and infections. Its derivatives have shown promise in preclinical studies for their analgesic effects.
Industry
- Production of Specialty Chemicals:
In industrial applications, this compound is used as a reagent in the production of agrochemicals and pharmaceuticals, demonstrating its versatility in chemical manufacturing processes.
Case Studies and Research Findings
-
Antimicrobial Activity Evaluation:
A study investigated the antimicrobial efficacy of various acetamides, including this compound, against Klebsiella pneumoniae. Results showed that when combined with conventional antibiotics like ciprofloxacin, it enhanced their effectiveness, indicating potential for clinical applications in antibiotic resistance scenarios. -
Computational Studies on Binding Affinity:
Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding its mechanism of action and guiding further drug development efforts. -
Behavioral Studies for Antidepressant Potential:
Research focused on synthesizing phenylacetamides evaluated their antidepressant potential through behavioral tests in animal models. Certain derivatives exhibited improved efficacy compared to standard treatments, highlighting the importance of structural optimization.
Mechanism of Action
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is structurally similar to other acetamide derivatives, such as 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide and 2-chloro-N-[1-(3-fluoro-phenyl)ethyl]acetamide. the presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical and biological properties to this compound, making it distinct from its analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Conformation
The position and nature of substituents on the aromatic ring critically influence molecular conformation. For example:
- 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (CAS 1257262-44-4) exhibits a planar arrangement between the acetamide and 4-chlorophenyl groups due to minimal steric hindrance .
- In contrast, 2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (C${11}$H${13}$ClFNO) shows a dihedral angle of 30.7° between the acetamide and aromatic ring, attributed to the N-methyl group introducing torsional strain .
- The target compound’s 3-fluoro-4-methylphenyl group likely creates a dihedral angle intermediate to these values, as the meta-fluoro and para-methyl substituents introduce both electronic polarization and steric bulk .
Table 1: Dihedral Angles in Selected Chloroacetamides
Crystallographic and Hydrogen-Bonding Properties
Crystal packing in chloroacetamides is often stabilized by N–H···O and C–H···X (X = O, N) interactions:
- 2-Chloro-N-(4-fluorophenyl)acetamide forms infinite 1D chains via N–H···O hydrogen bonds (Table 1 in ).
- The target compound’s fluorine atom may participate in weak C–F···H–N interactions, while the methyl group could enhance hydrophobic packing .
Table 3: Hydrogen Bonding in Chloroacetamides
Biological Activity
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group, a fluoro group, and an acetamide moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups is crucial for its activity against various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The chloro and fluoro substituents enhance the compound's reactivity, allowing it to engage in nucleophilic substitution reactions. This property is significant in the inhibition of enzymes or receptors involved in various metabolic pathways.
Key Mechanisms:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, potentially leading to the formation of more active derivatives.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, which could explain its observed antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Klebsiella pneumoniae | 512 µg/mL | 512 µg/mL |
| Escherichia coli | 256 µg/mL | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL | 128 µg/mL |
These results indicate that the compound is bactericidal against Klebsiella pneumoniae and other tested strains, with MBC values being equal to or less than four times the MIC .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation markers in vitro, making it a candidate for further exploration in inflammatory disease models .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.
- Combination Therapy Studies:
- In Vivo Studies:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves a two-step process:
Amination : React 3-fluoro-4-methylphenethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to neutralize HCl byproducts .
Purification : Extract the product using liquid-liquid separation, followed by recrystallization from toluene or ethyl acetate to obtain high-purity crystals .
Key Considerations : Reaction temperature (maintained at 273 K to minimize side reactions) and stoichiometric ratios (1:1 amine:chloroacetyl chloride) are critical for yield optimization .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the dihedral angles between aromatic rings and hydrogen-bonding networks. For example, intramolecular C–H⋯O interactions stabilize the crystal lattice, as observed in analogous chloroacetamides .
- Spectroscopy :
- NMR : H NMR identifies substituents (e.g., methyl and fluorine groups) via chemical shifts (δ 2.3–2.5 ppm for CH, δ 6.8–7.2 ppm for aromatic protons) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm amide bond formation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion by working in a fume hood .
- Storage : Store in a cool, dry place away from oxidizing agents.
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ensure proper ventilation during synthesis .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, the ICReDD framework combines computational screening with experimental validation to predict regioselectivity in amide bond formation .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions to predict biological activity .
- Tools : Software like Gaussian or ORCA for energy minimization, and AutoDock for docking studies.
Q. What strategies are effective in resolving contradictions in reported biological activities of chloroacetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in cytotoxicity may arise from variations in assay protocols (MTT vs. resazurin) .
- Dose-Response Studies : Establish EC values under standardized conditions.
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends. For instance, fluorinated analogs often exhibit enhanced metabolic stability .
Q. What methodologies are used to analyze hydrogen bonding and crystal packing in related acetamide structures?
- Methodological Answer :
- SCXRD Analysis : Measure bond distances (e.g., N–H⋯O = 2.8–3.0 Å) and angles to map hydrogen-bonding networks. For example, intermolecular N–H⋯O bonds in 2-Chloro-N-(4-fluorophenyl)acetamide form infinite chains along the c-axis .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals contacts) using CrystalExplorer .
- Data Interpretation : Compare with databases (Cambridge Structural Database) to identify packing motifs unique to halogenated acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
